rac-2-Despiperidyl-2-amino Repaglinide
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Overview
Description
rac-2-Despiperidyl-2-amino Repaglinide is a metabolite of Repaglinide, a well-known antidiabetic drug used to manage blood sugar levels in patients with type 2 diabetes. This compound has a molecular formula of C22H28N2O4 and a molecular weight of 384.47 .
Mechanism of Action
Target of Action
Rac-2-Despiperidyl-2-amino Repaglinide, also known as Repaglinide aromatic amine, is a metabolite of Repaglinide Repaglinide, the parent compound, is known to target atp-sensitive potassium channels in the pancreatic beta cells .
Mode of Action
The influx of calcium then triggers the release of insulin .
Biochemical Pathways
Given its relationship to repaglinide, it may be involved in the regulation of insulin secretion, which is a critical pathway in the management of blood glucose levels .
Pharmacokinetics
As a metabolite of repaglinide, it’s likely that it shares similar pharmacokinetic properties .
Result of Action
As a metabolite of repaglinide, it may contribute to the overall hypoglycemic effect of the parent compound by stimulating insulin release .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its stability and activity .
Preparation Methods
The synthesis of rac-2-Despiperidyl-2-amino Repaglinide involves several steps. The primary synthetic route includes the removal of the piperidyl group from Repaglinide, followed by the introduction of an amino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
rac-2-Despiperidyl-2-amino Repaglinide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-2-Despiperidyl-2-amino Repaglinide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Repaglinide.
Biology: It is used in biological studies to understand the metabolic pathways and effects of Repaglinide.
Medicine: It is used in pharmacological studies to evaluate the efficacy and safety of Repaglinide and its metabolites.
Comparison with Similar Compounds
rac-2-Despiperidyl-2-amino Repaglinide can be compared with other similar compounds, such as:
Repaglinide: The parent compound, which is widely used as an antidiabetic drug.
Nateglinide: Another antidiabetic drug with a similar mechanism of action but different chemical structure.
Mitiglinide: A similar compound with a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a metabolite of Repaglinide .
Properties
IUPAC Name |
4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCVKZCOJUTUFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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